molecular formula C23H22ClN7O3 B2477773 (5-chloro-2-methoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920204-54-2

(5-chloro-2-methoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2477773
CAS RN: 920204-54-2
M. Wt: 479.93
InChI Key: QVHUSDBZEHWKPE-UHFFFAOYSA-N
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Description

(5-chloro-2-methoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H22ClN7O3 and its molecular weight is 479.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

A study conducted by Bektaş et al. (2007) demonstrated the synthesis of novel 1,2,4-triazole derivatives with potential antimicrobial activities. This research contributes to the understanding of similar compounds, including the one , in their role against various microorganisms (Bektaş et al., 2007).

Applications in Parkinson's Disease Imaging

Wang et al. (2017) synthesized a compound structurally similar to the one , demonstrating its potential as a PET imaging agent for Parkinson's disease. This research highlights the relevance of such compounds in neurodegenerative disease diagnostics (Wang et al., 2017).

Antibacterial Activity of Triazole Analogues

Nagaraj et al. (2018) synthesized triazole analogues, closely related to the compound , and assessed their antibacterial activity. Their findings provide insights into the potential antibacterial applications of similar compounds (Nagaraj et al., 2018).

Synthesis for Potential Anti-Cancer Properties

Research by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole, which are structurally similar to the compound , focused on their potential as EGFR inhibitors in cancer treatment. This study underlines the importance of such compounds in oncology research (Karayel, 2021).

Antidiabetic Drug Development

Bindu et al. (2019) synthesized triazolo-pyridazine-6-yl-substituted piperazines, structurally akin to the compound , evaluating them as potential antidiabetic drugs. Their work sheds light on the therapeutic applications of such compounds in diabetes management (Bindu et al., 2019).

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O3/c1-33-17-6-4-16(5-7-17)31-22-20(27-28-31)21(25-14-26-22)29-9-11-30(12-10-29)23(32)18-13-15(24)3-8-19(18)34-2/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHUSDBZEHWKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)Cl)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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